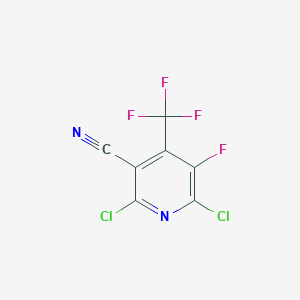
Ethyl 3,4-dimethyl-2-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-dimethyl-2-pentenoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from 3,4-dimethyl-2-pentenoic acid and ethanol. This compound is characterized by its aliphatic ester structure, which includes a double bond and two methyl groups attached to the pentenoate chain. Esters like this compound are commonly found in various natural and synthetic products, often contributing to their aroma and flavor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dimethyl-2-pentenoate can be synthesized through the esterification of 3,4-dimethyl-2-pentenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and the removal of water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dimethyl-2-pentenoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Ethyl 3,4-dimethyl-2-pentenoate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,4-dimethyl-2-pentenoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. Additionally, the double bond in the compound can undergo reactions that modify its structure and activity.
Comparison with Similar Compounds
Ethyl 3,4-dimethyl-2-pentenoate can be compared with other similar compounds such as:
Ethyl 2-methyl-4-pentenoate: Similar structure but with a different position of the methyl group.
Ethyl 3,3-dimethyl-4-pentenoate: Similar structure but with two methyl groups on the same carbon.
Ethyl 2,4-dimethyl-2-pentenoate: Similar structure but with different positions of the double bond and methyl groups.
The uniqueness of this compound lies in its specific arrangement of the double bond and methyl groups, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl 3,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
UQNNNILWTLCUDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B15045709.png)


![(E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide](/img/structure/B15045724.png)
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B15045726.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15045732.png)

![2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid](/img/structure/B15045746.png)





![(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine](/img/structure/B15045770.png)
